4,4-Dimethyl-14a-formyl-5a-cholesta-8,24-dien-3b-ol
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Overview
Description
4, 4-Dimethyl-14a-formyl-5a-cholesta-8, 24-dien-3b-ol, also known as 32-ketolanosterol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 4, 4-Dimethyl-14a-formyl-5a-cholesta-8, 24-dien-3b-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4, 4-dimethyl-14a-formyl-5a-cholesta-8, 24-dien-3b-ol is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Role in Meiosis Activation
4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol, a compound related to 4,4-Dimethyl-14a-formyl-5a-cholesta-8,24-dien-3b-ol, has been reported to activate meiosis in mouse oocytes. Chemical syntheses and the biological activity of this and related sterols have been documented, highlighting their significance in reproductive biology (Ruan et al., 1998).
Cholesterol Biosynthesis
This compound plays a role in cholesterol biosynthesis. Research has shown that certain 4,4-dimethyl sterols, including variants of the compound , are precursors in the metabolic pathway leading to cholesterol. This pathway is fundamental in mammalian biology and involves multiple enzymatic steps (Watkinson et al., 1971).
Distribution in Marine Organisms
Research on marine archaeogastropods has identified 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol, among other sterols, in the gonads of these species. This underscores the compound's presence and potential biological roles in diverse marine life (Kawashima et al., 2013).
Sterol Synthesis in Microorganisms
Studies have explored the synthesis and conversion of similar sterols in microorganisms like yeast and bacteria, indicating the compound's relevance in the lipid metabolism of diverse biological systems (Aoyama et al., 1984).
Application in Fat Analysis
Research involving the analysis of 4-methylsterols and 4,4-dimethylsterols, similar to the compound , has been applied in distinguishing fattening systems in Iberian pigs. This illustrates its utility in agricultural and food science (Jurado et al., 2013).
Properties
Molecular Formula |
C30H48O2 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(3S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde |
InChI |
InChI=1S/C30H48O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h9,19,21-22,25-26,32H,8,10-18H2,1-7H3/t21-,22-,25?,26+,28-,29-,30-/m1/s1 |
InChI Key |
PGGIMLIQOHYFIS-DHVLVQQASA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C=O |
SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O |
physical_description |
Solid |
Synonyms |
32-ketolanosterol 32-oxolanosterol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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